6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
“8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Functional groups such as the 2,4-dimethylphenyl and 2-methylprop-2-enyl groups are introduced through substitution reactions.
Final assembly: The final compound is obtained through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: Catalysts can enhance reaction rates and selectivity.
Temperature and pressure control: Precise control of reaction conditions ensures consistent product quality.
Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating receptor activity: Affecting signal transduction pathways.
Interacting with nucleic acids: Influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
8-Phenylxanthine derivatives: Known for their biological activity.
Purine analogs: Widely studied for their therapeutic potential.
Imidazolidine derivatives: Used in various chemical and biological applications.
Uniqueness
“8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione” is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-12(2)11-25-18(26)16-17(22(5)20(25)27)21-19-23(8-9-24(16)19)15-7-6-13(3)10-14(15)4/h6-7,10H,1,8-9,11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKVGPRFGHEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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